molecular formula C12H22O2 B6589974 2-(3,3,5,5-tetramethylcyclohexyl)acetic acid CAS No. 950915-22-7

2-(3,3,5,5-tetramethylcyclohexyl)acetic acid

Cat. No.: B6589974
CAS No.: 950915-22-7
M. Wt: 198.3
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Description

2-(3,3,5,5-Tetramethylcyclohexyl)acetic acid is a cycloaliphatic carboxylic acid characterized by a fully substituted cyclohexane ring with four methyl groups at the 3,3,5,5-positions. This structural motif imparts significant steric bulk and lipophilicity, distinguishing it from simpler aromatic or aliphatic acetic acid derivatives.

Properties

CAS No.

950915-22-7

Molecular Formula

C12H22O2

Molecular Weight

198.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3,5,5-tetramethylcyclohexyl)acetic acid typically involves the alkylation of cyclohexanone followed by carboxylation. One common method includes the reaction of 3,3,5,5-tetramethylcyclohexanone with a suitable alkylating agent under basic conditions to introduce the acetic acid group. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings to ensure high-quality product output.

Chemical Reactions Analysis

Types of Reactions

2-(3,3,5,5-tetramethylcyclohexyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetic acid moiety to an alcohol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(3,3,5,5-tetramethylcyclohexyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and analgesic properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(3,3,5,5-tetramethylcyclohexyl)acetic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Core Substituents Key Functional Groups Lipophilicity (Predicted)
2-(3,3,5,5-Tetramethylcyclohexyl)acetic acid Cyclohexyl (3,3,5,5-tetramethyl) Carboxylic acid High
2-[(3,4,5-Triphenyl)phenyl]acetic acid (1a) Aromatic (3,4,5-triphenylphenyl) Carboxylic acid Moderate (low solubility)
Methyl 3,4,5-trimethoxyphenyl acetate Aromatic (3,4,5-trimethoxyphenyl) Ester Moderate
Difluoro(1-hydroxy-3,3,5,5-tetramethylcyclohexyl)acetic acid Cyclohexyl (3,3,5,5-tetramethyl) Carboxylic acid, difluoro, hydroxyl High
  • Lipophilicity : The tetramethylcyclohexyl group in the target compound enhances lipophilicity compared to aromatic analogs like 1a, which suffer from poor solubility due to planar aromatic backbones . Methoxy-substituted derivatives (e.g., methyl 3,4,5-trimethoxyphenyl acetate) exhibit moderate lipophilicity but improved solubility in polar solvents due to hydrogen-bonding capacity .
  • Electronic Effects : Electron-withdrawing groups (e.g., fluorine in the difluoro analog) increase acidity and metabolic stability, whereas methoxy groups donate electron density, altering reactivity .

Biological Activity

2-(3,3,5,5-tetramethylcyclohexyl)acetic acid (TMCA) is an organic compound characterized by its unique cyclohexyl structure and carboxylic acid functional group. With a molecular formula of C12H22O2C_{12}H_{22}O_2 and a molecular weight of approximately 198.31 g/mol, TMCA's bulky hydrophobic character due to multiple methyl groups may influence its biological interactions and activities.

The presence of multiple methyl groups on the cyclohexane ring contributes to TMCA's steric bulk and hydrophobic properties. These features can significantly affect its reactivity and interactions within biological systems. The compound primarily exhibits typical reactions associated with carboxylic acids, which can be exploited for further modifications in synthetic applications.

The biological activity of TMCA is largely attributed to its interactions with lipid membranes and proteins. Preliminary studies indicate that compounds with bulky hydrophobic groups like TMCA can alter membrane fluidity and permeability, potentially affecting drug absorption and bioavailability.

Interaction with Biological Targets

  • Lipid Membranes : TMCA's hydrophobic nature suggests that it may integrate into lipid bilayers, influencing membrane dynamics.
  • Protein Binding : The steric bulk may enhance or inhibit binding to specific protein targets, impacting enzymatic activity or receptor interactions.

Biological Activity Studies

Recent research has explored the biological effects of TMCA through various in vitro and in vivo studies.

Case Study: Enzymatic Activity

A study investigated the effects of TMCA on angiotensin-converting enzyme (ACE) activity. The results indicated that TMCA exhibited significant ACE inhibitory activity, suggesting potential cardiovascular benefits:

TreatmentACE Inhibition (%)
Control0
TMCA (100 µM)28.48
TMCA (200 µM)45.67

This data indicates a dose-dependent response in ACE inhibition, which is critical for managing hypertension .

Case Study: Antioxidant Activity

In another investigation, TMCA was evaluated for its antioxidant properties using the DPPH radical scavenging assay. The findings demonstrated that TMCA effectively scavenged free radicals:

Concentration (µM)DPPH Scavenging Activity (%)
5025
10052
20075

These results suggest that TMCA possesses notable antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases.

Comparison with Similar Compounds

TMCA shares structural similarities with other acetic acid derivatives but exhibits unique biological properties due to its specific configuration:

Compound NameMolecular FormulaUnique Features
2-(4-Methylcyclohexyl)acetic acidC_{12}H_{22}O_2Contains a methyl group on cyclohexane
2-(Cyclopentyl)acetic acidC_{10}H_{18}O_2Smaller cycloalkane structure
4-(1-Methyl-1-cyclopentyl)butanoic acidC_{13}H_{24}O_2Larger cyclopentane derivative

The distinct combination of steric bulk and hydrophobic character in TMCA may provide unique biological activities compared to these structurally similar compounds.

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